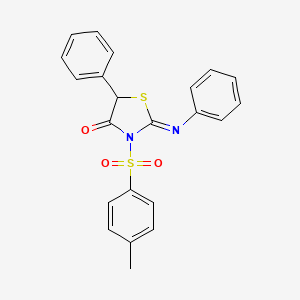![molecular formula C19H16N2O3S B2413867 2-(3-ヒドロキシ-4-メトキシフェニル)-9-メチル-1,5-ジヒドロクロメノ[2,3-d]ピリミジン-4-チオン CAS No. 866842-94-6](/img/structure/B2413867.png)
2-(3-ヒドロキシ-4-メトキシフェニル)-9-メチル-1,5-ジヒドロクロメノ[2,3-d]ピリミジン-4-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!“2-(3-ヒドロキシ-4-メトキシフェニル)-9-メチル-1,5-ジヒドロクロメノ[2,3-d]ピリミジン-4-チオン”の科学研究における用途に関する包括的な分析を以下に示します。
抗がん研究
この化合物は、がん細胞の増殖に不可欠なテロメラーゼ活性を阻害する能力により、抗がん研究において可能性を示しています。 研究では、さまざまながん細胞株の生存率を低下させる効果が示されており、新しい抗がん療法の開発のための有望な候補となっています .
抗酸化特性
この化合物中のヒドロキシル基とメトキシ基の存在は、その抗酸化特性に寄与しています。 この化合物は、フリーラジカルを除去し、酸化ストレスを軽減することができ、細胞損傷やさまざまな酸化ストレス関連疾患の予防に役立ちます .
抗菌活性
研究では、この化合物がさまざまな細菌および真菌病原体に対して有意な抗菌活性を示すことが示されています。 そのメカニズムは、微生物細胞膜の破壊と必須酵素の阻害を含み、新しい抗菌剤の開発のための潜在的な候補となっています .
金属イオン検出のための蛍光プローブ
この化合物のユニークな構造により、アルミニウム(Al³⁺)などの金属イオンを検出するための蛍光プローブとして機能します。 この化合物は、金属イオンと結合すると蛍光発光が赤色シフトし、環境モニタリングや生物学的アッセイに利用できます .
神経保護効果
この化合物は、その抗酸化作用と抗炎症作用により、神経保護効果が研究されています。 この化合物は、酸化ストレスや炎症によって引き起こされる神経細胞の損傷を保護する可能性があり、アルツハイマー病やパーキンソン病などの神経変性疾患の文脈で関連しています .
抗炎症用途
この化合物は、プロ炎症性サイトカインと酵素の産生を阻害することにより、抗炎症作用を示すことが示されています。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療法を開発するための潜在的な候補となっています .
光線力学療法
光線力学療法では、この化合物を光増感剤として使用できます。光で活性化されると、がん細胞や病原体を殺すことができる活性酸素種を生成します。 この用途は、局所感染症や腫瘍の治療に特に役立ちます .
酵素阻害研究
この化合物は、ジヒドロ葉酸還元酵素(DHFR)などのさまざまな酵素を阻害する能力について調査されています。 この阻害は、酵素活性疾患の進行において重要な役割を果たす、がんや細菌感染症などの病気の薬剤開発に不可欠です .
作用機序
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
The compound is predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as it can compromise the DNA repair mechanism of cancer cells .
特性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRSPIPLQVMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)


![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413801.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)


